5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde
Overview
Description
5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.301. The purity is usually 95%.
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Scientific Research Applications
Photochemistry and Chemical Synthesis
The photochemical behavior of 2-methylbenzaldehydes, including derivatives like 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde, has been explored for the synthesis of various organic compounds. The presence of specific substituents, such as methoxy groups, influences the photochemical conversion of these compounds into other useful intermediates, as investigated by Charlton and Koh (Charlton & Koh, 1988).
Unexpected Reactions in Synthetic Processes
Unforeseen reactions can occur during the synthesis involving similar compounds. For instance, the bromination of 3-hydroxybenzaldehyde yielded unexpected products, indicating the complex nature of reactions involving such derivatives (Otterlo et al., 2004). Such insights are crucial for researchers working with this compound and related compounds.
Applications in Drug Design and Anticancer Research
The synthesis and characterization of novel compounds, including those derived from this compound, have been explored for potential applications in drug design. Vanucci-Bacqué et al. (2014) described the synthesis of a phenolic diaryl ether that could serve as a scaffold for drug design (Vanucci-Bacqué et al., 2014). Similarly, compounds like benzyloxybenzaldehyde derivatives have been investigated for their anticancer activities against specific cell lines, highlighting their potential in medicinal chemistry (Lin et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-2-methyl-5-phenylmethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-8-15(18-2)16(9-14(12)10-17)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHJGQKOFEBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)OCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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